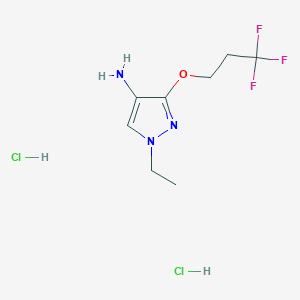
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride” is a chemical compound with the IUPAC name 1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine dihydrochloride . It is a salt with two chloride ions .
Synthesis Analysis
An efficient one-pot synthesis method for 3-(polyfluoroalkyl)pyrazol-4-amines has been suggested . This method uses readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis
The molecular structure of similar compounds like 5-methyl-, 5-(thiophen-2-yl)-, 5-(4-methylphenyl)-, and 5-(pyridin-2-yl)-substituted 3-trifluoromethyl-1H-pyrazol-4-amines have been established by X-ray analysis .Chemical Reactions Analysis
The synthesis of 4-aminopyrazoles based on reduction of 4-nitro- or 4-nitrosopyrazoles has been described in the literature . The synthesis of fluorine-containing 4-aminopyrazoles includes several stages: the preparation of fluorine-containing pyrazoles from the corresponding diketones, nitration of the resulting pyrazoles, and the subsequent reduction of 4-nitropyrazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.66 . It has a complexity of 200 and a topological polar surface area of 53.1 . It has 16 heavy atoms, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . It has 4 rotatable bonds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride is a compound that can be involved in various synthetic pathways, leading to the formation of different heterocyclic compounds. Research has demonstrated its utility in synthesizing novel compounds with potential biological activities. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, involved condensation reactions that highlight the reactivity of such molecules and their derivatives in creating trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine-4(3H)-ones, with some showing promise as fluorescent molecules and potential herbicidal activity (Yan‐Chao Wu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of compounds related to 1-Ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine; dihydrochloride has been explored in various studies. These compounds can undergo different reactions, including acetylation, to yield acetylated products with distinct properties. Such reactions are not only crucial for understanding the chemical behavior of these compounds but also for exploring their potential applications in more complex chemical syntheses and the development of new materials or biological agents (Anna Kusakiewicz-Dawid et al., 2007).
Fluorescent Properties and Potential Applications
The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and tetrazine derivatives has revealed novel fluorescent properties in some of these compounds. These findings suggest potential applications in fluorescence microscopy, imaging, and as fluorescent probes for biological studies. The enhanced fluorescence intensity compared to their methyl analogues indicates the significance of the trifluoromethyl group in modulating the photophysical properties of these molecules (Yan‐Chao Wu et al., 2006).
Herbicidal Activity
The exploration of trifluoromethylated pyrazolo[1,5-a]pyrimidines and tetrazine-4(3H)-ones has also led to the identification of compounds with potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This discovery highlights the potential agricultural applications of these compounds as herbicides, offering a new avenue for the development of more effective and selective agrochemicals (Yan‐Chao Wu et al., 2006).
Propriétés
IUPAC Name |
1-ethyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O.2ClH/c1-2-14-5-6(12)7(13-14)15-4-3-8(9,10)11;;/h5H,2-4,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEFFMFSGSDCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCCC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)




![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)






![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)
